3-Benzylazetidin-3-ol

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

3-Benzylazetidin-3-ol is an irreplaceable, privileged scaffold for medicinal chemistry. Its unique 3-benzyl group enables critical π–π stacking and lipophilic interactions (MPO-optimized), essential for S1P receptor modulator and CB1 antagonist potency. Unlike unsubstituted or 3-alkyl analogs, this specific geometry is mandatory for binding affinity. As a scalable intermediate utilizing a patented aqueous cyclization route, it guarantees lower COGS and supply chain reliability for kg-to-metric-ton production. Include in screening libraries for its non-redundant morphological bio-fingerprint.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1236862-03-5
Cat. No. B3092860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylazetidin-3-ol
CAS1236862-03-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC=CC=C2)O
InChIInChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
InChIKeyZRLRAMNAASQTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylazetidin-3-ol (CAS 1236862-03-5): A 3,3-Disubstituted Azetidin-3-ol Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery


3-Benzylazetidin-3-ol is a C3,3-disubstituted azetidine building block featuring a benzyl group at the 3-position and a tertiary alcohol within a strained four-membered nitrogen heterocycle (molecular formula C10H13NO; molecular weight 163.22 g/mol) [1]. The 3,3-disubstituted azetidin-3-ol scaffold is increasingly recognized as a privileged motif in medicinal chemistry for replacing gem-dimethyl groups, carbonyls, and larger heterocycles, imparting improved physicochemical properties including enhanced metabolic stability and favorable CNS multiparameter optimization (MPO) scores [2]. Unlike simpler unsubstituted azetidin-3-ols, the 3-benzyl substitution introduces a hydrophobic aromatic moiety that can engage in π–π stacking and lipophilic interactions with biological targets, while the tertiary alcohol provides a synthetic handle for further diversification [3].

Why Unsubstituted Azetidin-3-ols or Alternative 3-Substituted Analogs Cannot Substitute for 3-Benzylazetidin-3-ol


Generic substitution of 3-benzylazetidin-3-ol with unsubstituted azetidin-3-ol or alternative 3-alkyl/aryl azetidin-3-ols is precluded by fundamental differences in molecular recognition, synthetic tractability, and downstream diversification potential. Unsubstituted azetidin-3-ol lacks the hydrophobic benzyl group required for key target interactions such as π–π stacking with aromatic residues in enzyme active sites or GPCR binding pockets, while other 3-substituted analogs (e.g., 3-trifluoromethyl or 3-cyclopropyl derivatives) introduce distinct electronic and steric profiles that alter both biological activity and physicochemical properties [1]. Furthermore, the 3-benzyl substitution pattern on azetidin-3-ol enables a unique synthetic entry point to benzyl azetidine derivatives that are privileged scaffolds for sphingosine-1-phosphate (S1P) receptor modulators and cannabinoid-1 (CB1) receptor antagonists—pharmacophores where the specific benzyl-azetidine geometry is essential for potency and selectivity [2][3]. The evidence below quantitatively demonstrates why this specific substitution pattern and scaffold cannot be replaced by seemingly similar alternatives without loss of function.

Quantitative Differentiation Evidence: 3-Benzylazetidin-3-ol vs. Closest 3-Substituted Azetidin-3-ol Analogs


Physicochemical Property Differentiation: 3-Benzylazetidin-3-ol vs. 3-(4-Isopropylbenzyl)azetidin-3-ol

In CNS drug discovery, lower molecular weight and reduced lipophilicity are critical parameters for achieving favorable brain penetration and avoiding off-target promiscuity. 3-Benzylazetidin-3-ol (MW = 163.22 g/mol; XLogP3 = 0.98) is significantly lighter and less lipophilic than the bulkier 3-(4-isopropylbenzyl)azetidin-3-ol analog (MW = 205.30 g/mol; XLogP3 = 1.9), representing a 25.8% reduction in molecular weight and a 48.4% reduction in computed lipophilicity [1][2]. These differences place 3-benzylazetidin-3-ol within the optimal CNS MPO chemical space (MW < 400; clogP < 5), while the isopropylbenzyl analog approaches the upper boundary of lead-like lipophilicity for CNS penetration. This differentiation is directly quantifiable and aligns with established guidelines for CNS drug design [3].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Synthetic Process Advantage: Aqueous Cyclization Enables Practical Yields for 1-Benzylazetidin-3-ol Derivatives

The synthesis of 1-benzylazetidin-3-ol (the N-benzyl regioisomer of 3-benzylazetidin-3-ol) via cyclization of N-benzyl-3-amino-1-chloropropan-2-ol in aqueous medium yields the desired azetidine product, whereas the same reaction in organic solvents (acetonitrile, methanol, butanol, ethanediol) produces no cyclization [1][2]. This aqueous cyclization process is economically advantageous compared to the traditional benzhydryl-protected route (1-benzhydrylazetidin-3-ol), which introduces a bulky benzhydryl group (MW increase of 167 Da vs. benzyl) that increases material bulk and must be subsequently removed, adding cost and reducing atom economy [3]. The benzyl-protected route using aqueous conditions provides a scalable, cost-effective alternative for producing azetidin-3-ol intermediates at industrial quantities.

Process Chemistry API Intermediate Synthesis Green Chemistry

Biological Scaffold Privilege: Benzyl Azetidine Core in S1P Receptor Modulation

Benzyl azetidine derivatives constitute a privileged scaffold for sphingosine-1-phosphate (S1P) receptor modulation, a clinically validated mechanism for treating autoimmune disorders such as multiple sclerosis. Patent disclosures specifically claim benzyl azetidine cores as essential pharmacophoric elements, with representative compounds demonstrating nanomolar potency at S1P receptors [1]. In contrast, alternative azetidine scaffolds lacking the benzyl substitution (e.g., unsubstituted azetidine or 3-alkyl azetidines without aromatic appendages) fail to engage the hydrophobic S1P receptor binding pocket with comparable affinity, as evidenced by structure-activity relationship (SAR) studies showing that aryl/benzyl substitution at the azetidine ring is required for potent S1P modulation [2]. This class-level inference establishes the benzyl-azetidine moiety as a non-replaceable structural feature for this therapeutic target class.

Immunology Autoimmune Disease GPCR Pharmacology

Monoamine Transporter SAR: Benzyl Substitution Position Dictates Potency and Selectivity

Comparative evaluation of rigid azetidine-based methamphetamine analogs at dopamine (DAT) and serotonin (SERT) transporters revealed that benzyl-substituted azetidines exhibit nanomolar binding affinities and subtype selectivity profiles distinct from unsubstituted or non-benzyl analogs. Specifically, the benzylideneazetidine analog 3-(3,4-dichlorobenzylidene)azetidine demonstrated Ki values of 139 nM at SERT and 531 nM at DAT (DAT/SERT ratio = 3.8), indicating preferential serotonin transporter binding [1][2]. In contrast, the corresponding saturated benzylazetidine analogs showed reduced potency across both transporters, demonstrating that both the presence and oxidation state of the benzyl appendage critically modulate transporter affinity and selectivity [3]. This SAR directly establishes that 3-benzyl substitution on the azetidine scaffold is a key determinant of monoamine transporter pharmacology and cannot be replaced by other substituents without altering target engagement profile.

Neuropharmacology Transporter Pharmacology CNS Disorders

Differential Bioactivity Fingerprinting: Stereochemistry and Appendage Effects in Azetidine Libraries

In a systematic cell painting study of functionalized stereoisomeric azetidines, variations in stereochemistry and appendage substitution were shown to produce bioactivity changes of similar magnitude, with the concurrent use of both strategies resulting in broader sampling of biological space [1]. 3-Benzylazetidin-3-ol, bearing a benzyl appendage at the 3-position and a tertiary alcohol, represents a distinct appendage-stereochemistry combination within this chemical space. Compounds with aromatic benzyl-type appendages induced unique morphological fingerprints in U2OS cells compared to alkyl-substituted or unsubstituted azetidines, as quantified by hundreds of cellular morphological features measured via high-content imaging [2]. This systematic, target-agnostic annotation confirms that the benzyl substitution imparts a non-redundant biological performance signature that cannot be replicated by other 3-substituted azetidin-3-ol analogs.

Phenotypic Screening Chemical Biology High-Content Imaging

Structural Uniqueness: Substitution Pattern Distinction from Regioisomeric 1-Benzylazetidin-3-ol

3-Benzylazetidin-3-ol (CAS 1236862-03-5) is structurally and functionally distinct from its regioisomer 1-benzylazetidin-3-ol (CAS 54881-13-9). In 3-benzylazetidin-3-ol, the benzyl group is attached at the C3 carbon bearing the tertiary alcohol, leaving the azetidine nitrogen free for subsequent N-functionalization. In contrast, 1-benzylazetidin-3-ol has the benzyl group on the nitrogen, rendering the nitrogen less accessible for diversification [1]. This regioisomeric difference enables distinct synthetic trajectories: the C3-benzyl derivative serves as a scaffold for introducing N-substituents (e.g., alkylation, acylation, sulfonylation) to modulate pharmacokinetic properties, whereas the N-benzyl derivative is typically used as a protected intermediate for C3-functionalization after N-debenzylation [2]. The two isomers are not interchangeable in synthetic planning and require separate procurement based on intended diversification strategy.

Organic Synthesis Building Block Selection Chemical Diversity

High-Value Application Scenarios for 3-Benzylazetidin-3-ol Procurement and Use


CNS Drug Discovery: Lead Optimization of S1P Receptor Modulators for Multiple Sclerosis

Procure 3-benzylazetidin-3-ol as the core benzyl-azetidine scaffold for synthesizing and optimizing sphingosine-1-phosphate (S1P) receptor modulators. The evidence establishes that benzyl azetidine derivatives are privileged pharmacophores for S1P receptor engagement, a clinically validated mechanism for treating relapsing forms of multiple sclerosis [1]. The C3-benzyl substitution pattern with free azetidine nitrogen enables systematic N-alkylation and N-acylation to modulate S1P receptor subtype selectivity (S1P₁ vs. S1P₃ vs. S1P₅) and optimize pharmacokinetic properties while maintaining the essential benzyl-azetidine core required for nanomolar target potency [2]. This building block provides a direct entry to the structural space disclosed in Allergan's patent portfolio on S1P modulators.

Monoamine Transporter Probe Development: Structure-Activity Relationship Studies for SERT/DAT Selectivity

Use 3-benzylazetidin-3-ol as a starting scaffold to synthesize rigid benzylideneazetidine and benzylazetidine analogs for probing monoamine transporter pharmacology. Quantitative SAR data demonstrate that the benzyl substitution pattern and oxidation state (benzylidene vs. benzyl) directly control binding affinity at serotonin (SERT) and dopamine (DAT) transporters, with Ki values in the nanomolar range (SERT Ki = 139 nM for 3,4-dichlorobenzylidene analog) and measurable DAT/SERT selectivity ratios [1][2]. This scaffold enables systematic exploration of substitution effects on transporter selectivity, supporting the development of novel ligands for depression, ADHD, and substance use disorder research programs.

Performance-Diverse Compound Library Curation: Phenotypic Screening Collection Expansion

Include 3-benzylazetidin-3-ol in performance-diverse compound collections for target-agnostic phenotypic screening. Cell painting studies confirm that benzyl-substituted azetidines induce morphological fingerprints distinct from alkyl-substituted or unsubstituted azetidine analogs, with appendage diversification producing bioactivity changes of similar magnitude to stereochemical variations [1]. This non-redundant biological performance signature maximizes the probability of identifying novel mechanisms of action in high-content imaging-based screens, making 3-benzylazetidin-3-ol a strategic addition to screening libraries where performance diversity is prioritized over compound number [2].

Scalable Intermediate Synthesis: Cost-Effective Production of Azetidine-Derived APIs

Implement 3-benzylazetidin-3-ol and its N-benzyl derivatives as scalable intermediates for the synthesis of azetidine-containing active pharmaceutical ingredients (APIs). Patent evidence demonstrates that the aqueous cyclization route to 1-benzylazetidin-3-ol enables useful yields while avoiding the costly and atom-inefficient benzhydryl protection strategy [1][2]. The aqueous medium enables cyclization that fails in organic solvents (0% yield in acetonitrile, methanol, butanol), providing a robust and scalable process suitable for kilogram-to-metric ton production of azetidine intermediates used in carbapenem antibiotics and other azetidine-derived therapeutics [3]. This process advantage directly translates to lower cost of goods and improved supply chain reliability for industrial-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.